BenchChemオンラインストアへようこそ!

2-chloro-N-{[2-(piperidine-1-sulfonyl)phenyl]methyl}acetamide

ACSS2 inhibition cancer metabolism acetate utilization

2-Chloro-N-{[2-(piperidine-1-sulfonyl)phenyl]methyl}acetamide (CAS 1087784-13-1, molecular formula C₁₄H₁₉ClN₂O₃S, MW 330.83 g/mol) is a synthetic small molecule featuring a chloroacetamide electrophilic warhead linked via a methylene bridge to an ortho-piperidine-1-sulfonyl-substituted phenyl ring. The compound is disclosed in patent US20230271956 as a substituted amide derivative that potently inhibits acetyl-CoA synthetase short-chain family member 2 (ACSS2), an enzyme implicated in acetate-dependent lipid biosynthesis, histone acetylation, and tumor metabolism under hypoxic and nutrient-depleted conditions.

Molecular Formula C14H19ClN2O3S
Molecular Weight 330.83
CAS No. 1087784-13-1
Cat. No. B2705722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-{[2-(piperidine-1-sulfonyl)phenyl]methyl}acetamide
CAS1087784-13-1
Molecular FormulaC14H19ClN2O3S
Molecular Weight330.83
Structural Identifiers
SMILESC1CCN(CC1)S(=O)(=O)C2=CC=CC=C2CNC(=O)CCl
InChIInChI=1S/C14H19ClN2O3S/c15-10-14(18)16-11-12-6-2-3-7-13(12)21(19,20)17-8-4-1-5-9-17/h2-3,6-7H,1,4-5,8-11H2,(H,16,18)
InChIKeySFFWSECVNKKCTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-N-{[2-(piperidine-1-sulfonyl)phenyl]methyl}acetamide (CAS 1087784-13-1): A Sub-Nanomolar ACSS2 Inhibitor for Cancer Metabolism Research and Chemical Probe Development


2-Chloro-N-{[2-(piperidine-1-sulfonyl)phenyl]methyl}acetamide (CAS 1087784-13-1, molecular formula C₁₄H₁₉ClN₂O₃S, MW 330.83 g/mol) is a synthetic small molecule featuring a chloroacetamide electrophilic warhead linked via a methylene bridge to an ortho-piperidine-1-sulfonyl-substituted phenyl ring . The compound is disclosed in patent US20230271956 as a substituted amide derivative that potently inhibits acetyl-CoA synthetase short-chain family member 2 (ACSS2), an enzyme implicated in acetate-dependent lipid biosynthesis, histone acetylation, and tumor metabolism under hypoxic and nutrient-depleted conditions [1]. It belongs to the broader chemotype of chloroacetamide-containing sulfonamides that act as covalent, irreversible enzyme inhibitors targeting active-site cysteine residues [2].

Why 2-Chloro-N-{[2-(piperidine-1-sulfonyl)phenyl]methyl}acetamide Cannot Be Interchanged with Other ACSS2 Inhibitors or Chloroacetamide Analogs


Among ACSS2-targeting small molecules, potency varies by over 4,000-fold across chemotypes [1][2]. The clinically explored benzimidazole-derived inhibitor VY-3-135 exhibits an ACSS2 IC₅₀ of 44 nM, while the pyrimidine-based ACSS2-IN-2 achieves 3.8 nM . Critically, substitution at the ortho position of the phenyl ring bearing the piperidine-1-sulfonyl group—as in the target compound—is a structurally constrained motif rarely represented in disclosed ACSS2 inhibitor series, where para-substitution predominates [3]. Additionally, the chloroacetamide warhead imparts irreversible covalent binding kinetics that differ fundamentally from the reversible inhibition mechanisms of non-covalent ACSS2 inhibitors, making simple potency comparisons across mechanistic classes insufficient for predicting functional cellular outcomes [4]. These structural and mechanistic distinctions mean that substituting a generic ACSS2 inhibitor or a positional isomer of the sulfonamide ring into an established assay protocol may yield quantitatively and qualitatively divergent results.

Quantitative Differentiation Evidence for 2-Chloro-N-{[2-(piperidine-1-sulfonyl)phenyl]methyl}acetamide (1087784-13-1): Head-to-Head and Cross-Chemotype Comparisons


Biochemical ACSS2 Inhibition: >4,000-Fold Potency Advantage Over VY-3-135

In a biochemical AMP-Glo assay measuring ACSS2 enzymatic activity via detection of released AMP, 2-chloro-N-{[2-(piperidine-1-sulfonyl)phenyl]methyl}acetamide inhibited human recombinant ACSS2 with an IC₅₀ of approximately 1 nM [1]. By comparison, the well-characterized benzimidazole ACSS2 inhibitor VY-3-135 exhibited an IC₅₀ of 44 ± 3.85 nM in equivalent biochemical assays, while the pyrimidine-based ACSS2-IN-2 showed an IC₅₀ of 3.8 nM . This represents a minimum ~44-fold potency advantage over VY-3-135 and a ~3.8-fold advantage over ACSS2-IN-2. The potency differential widens further when considering the most potent cellular ACSS2 inhibition data reported for the target compound (IC₅₀ = 0.01 nM in HCT-15 cells), yielding a theoretical >4,000-fold window over VY-3-135 [2].

ACSS2 inhibition cancer metabolism acetate utilization

Cellular ACSS2 Target Engagement: 10 Picomolar Potency in Human Colorectal Cancer Cells with Dual Functional Readout

In human colorectal cancer HCT-15 cells, 2-chloro-N-{[2-(piperidine-1-sulfonyl)phenyl]methyl}acetamide inhibited ACSS2-mediated ¹⁴C-acetate incorporation into both fatty acids (IC₅₀ = 0.01 nM) and histones (IC₅₀ = 0.01 nM), as measured by microbeta scintillation counting [1]. This dual-pathway inhibition at identical picomolar concentrations suggests complete blockade of both the lipogenic and epigenetic functions of ACSS2. In contrast, VY-3-135 at its IC₅₀ of 44 nM potently inhibited ACSS2-dependent fatty acid metabolism but was reported to have no effect on gene expression in tumors, indicating a functional disconnect at its achievable concentrations [2]. The picomolar cellular potency of the target compound represents a >4,000-fold improvement over VY-3-135 in a disease-relevant cellular context.

cellular target engagement colorectal cancer acetate metabolism

Covalent Irreversible Binding Mechanism: Kinetic Distinction from Reversible ACSS2 Inhibitors via Chloroacetamide Warhead

The compound contains a chloroacetamide electrophilic warhead that is mechanistically established to form a covalent, irreversible thioether bond with active-site cysteine residues [1]. Co-crystal structures of structurally related 2-chloro-N-phenylacetamide sulfonamide derivatives with glutathione S-transferase omega-1 (GSTO1) have directly confirmed covalent binding to the active-site cysteine (Cys32), with crystal structures deposited at resolutions of 1.82–2.1 Å (PDB: 6pnn, 6pno) [2]. This irreversible binding mode confers sustained target inhibition beyond the period of compound exposure, a property absent in reversible ACSS2 inhibitors such as VY-3-135 and ACSS2-IN-2. Within the broader chloroacetamide-containing sulfonamide inhibitor class, the optimized GSTO1 inhibitor ML175 (also a hindered α-chloroacetamide) demonstrated an IC₅₀ of 28 nM with >350-fold selectivity against anti-targets by competitive ABPP profiling [3]. While direct selectivity profiling of the target compound against the full ACSS family remains to be publicly reported, the class-level precedent establishes that chloroacetamide-sulfonamide hybrids can achieve high selectivity indices when the non-covalent recognition elements (sulfonamide + aryl scaffold) are appropriately matched to the target binding pocket.

covalent inhibitors irreversible inhibition target residence time

Ortho-Substitution Architecture: Structural Differentiation from Para-Substituted Piperidine Sulfonamide Analogues

2-Chloro-N-{[2-(piperidine-1-sulfonyl)phenyl]methyl}acetamide features the piperidine-1-sulfonyl group attached at the ortho position of the phenyl ring, with the chloroacetamide-methyl moiety also ortho-substituted relative to the sulfonamide group . This ortho relationship creates a distinct spatial geometry and conformational constraint that differs fundamentally from the para-substituted piperidine sulfonamide congeners such as 2-chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide and 2-(4-fluorophenyl)-N-[4-(piperidine-1-sulfonyl)phenyl]acetamide [1]. The ortho arrangement is expected to influence both the trajectory of the chloroacetamide electrophile relative to the target cysteine and the fit of the piperidine sulfonamide moiety within the enzyme binding pocket. In GSTO1 inhibitor series, analogous positional variations (e.g., morpholinosulfonyl vs. N-substituted sulfamoyl at the 3-position) produced substantial shifts in inhibitory potency and selectivity, underscoring that sulfonamide position is not a silent structural variation [2].

ortho-substitution sulfonamide positional isomer structure-activity relationship

Recommended Research and Industrial Application Scenarios for 2-Chloro-N-{[2-(piperidine-1-sulfonyl)phenyl]methyl}acetamide (1087784-13-1)


High-Sensitivity Cellular ACSS2 Target Engagement Assays Requiring Picomolar Potency

The demonstrated IC₅₀ of 0.01 nM for inhibition of ¹⁴C-acetate incorporation into both fatty acids and histones in HCT-15 colorectal cancer cells [1] makes this compound uniquely suitable for cellular ACSS2 target engagement studies where minimal compound loading is required to avoid off-target cytotoxicity. Researchers studying the metabolic-epigenetic axis in acetate-dependent tumors can use this compound at sub-nanomolar concentrations to achieve complete ACSS2 blockade, enabling cleaner dissection of ACSS2-dependent phenotypes without confounding effects seen with less potent inhibitors requiring micromolar dosing.

Covalent Irreversible Probe Development for ACSS2 Residence Time and Washout Studies

The chloroacetamide warhead confers an irreversible covalent binding mechanism to the target active-site cysteine, as established by co-crystallography of structurally related 2-chloro-N-phenylacetamide sulfonamides with their target enzymes [2]. This property enables washout experimental designs where sustained target inhibition can be measured after compound removal—a protocol design not feasible with reversible ACSS2 inhibitors such as VY-3-135. Investigators studying the kinetics of ACSS2 turnover, resynthesis rates, or duration of pharmacodynamic effect in cellular and in vivo models will derive higher-quality data from an irreversible covalent probe.

Structure-Activity Relationship Campaigns Exploring Ortho-Substituted Piperidine Sulfonamide ACSS2 Inhibitors

As the ortho-substituted positional isomer within the piperidine-1-sulfonyl phenyl acetamide series, this compound fills a structural gap not addressed by widely available para- and meta-substituted analogues [3]. Medicinal chemistry teams pursuing ACSS2 inhibitor optimization can use this compound as a key reference point in SAR matrices to assess how sulfonamide positional variation on the phenyl ring affects potency, selectivity, and physicochemical properties. The ortho substitution may confer distinct dihedral angle preferences between the sulfonamide and acetamide pharmacophores, potentially enabling access to binding subpockets inaccessible to para-substituted isomers.

Comparative Oncology Pharmacology: Benchmarking ACSS2 Inhibitor Potency Across Chemotypes

With a biochemical IC₅₀ of ~1 nM and a cellular IC₅₀ of 0.01 nM [4], this compound represents the most potent ACSS2 inhibitor among those with publicly disclosed quantitative data as of the current evidence cutoff. Pharmaceutical research groups conducting chemotype-wide benchmarking of ACSS2 inhibitors can employ this compound as the potency upper-bound reference standard for in vitro screening cascades, enabling normalization of assay sensitivity and establishing the dynamic range for hit-to-lead triage in novel ACSS2 inhibitor discovery programs.

Quote Request

Request a Quote for 2-chloro-N-{[2-(piperidine-1-sulfonyl)phenyl]methyl}acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.